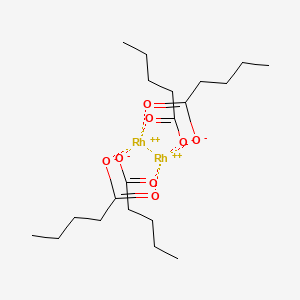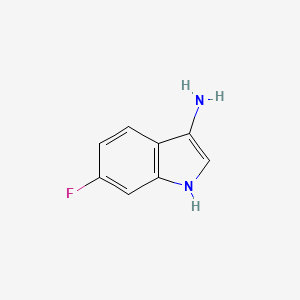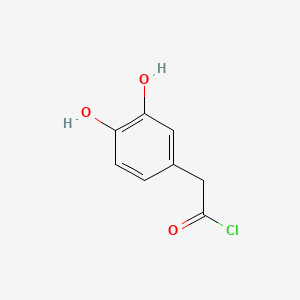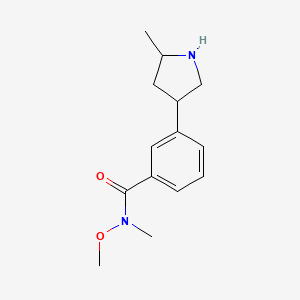![molecular formula C9H13ClO3 B13158232 Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity .
Métodos De Preparación
The synthesis of Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. One common synthetic route includes the cyclization of a chlorinated precursor in the presence of a base, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or other reduced products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity . The chlorine atom and ester group also contribute to its reactivity, enabling it to participate in various chemical transformations within biological systems .
Comparación Con Compuestos Similares
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
These compounds share similar spirocyclic structures but differ in their substituents, which can significantly affect their chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H13ClO3 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-12-7(11)9(10)8(13-9)5-3-2-4-6-8/h2-6H2,1H3 |
Clave InChI |
NRIQZPALXHGKRU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2(O1)CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)

![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)


![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)



![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)

